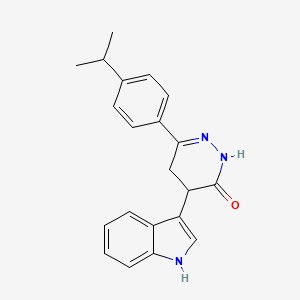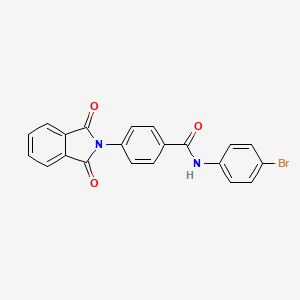
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, commonly known as BPIQ, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of isoindolinone derivatives and has been shown to exhibit various biological activities.
Applications De Recherche Scientifique
Antiproliferative Agents and Anticancer Research
Research involving similar benzamide derivatives has identified compounds with potential antiproliferative and anticancer activities. For instance, the study of arylcinnamide hybrid derivatives, combining arylcinnamide skeletons with an α-bromoacryloyl moiety, showed significant antiproliferative activity against a panel of human cancer cell lines. These derivatives were also active on multidrug-resistant cell lines over-expressing P-glycoprotein. This suggests that compounds with similar structural features could be explored for their potential anticancer properties (Romagnoli et al., 2014).
Synthesis and Structural Characterization
The synthesis and characterization of compounds bearing bromophenyl and benzamide functional groups have been extensively studied. These studies provide insights into the chemical synthesis routes, spectroscopic characterization, and crystal structure determination. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives offer a foundation for understanding the coordination chemistry and molecular structures of similar compounds (Binzet et al., 2009).
Antimicrobial and Antibiofilm Activities
Studies on thiourea derivatives, which share structural similarities with the target compound, have shown that these compounds exhibit significant antimicrobial and antibiofilm activities against various bacterial strains. The presence of halogenated phenyl substituents, such as bromophenyl, was found to enhance these activities, suggesting that N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide could potentially possess similar bioactivities (Limban et al., 2011).
Molecular Docking and Drug Design
The use of molecular docking techniques in the study of compounds with benzamide structures has provided insights into their potential interactions with biological targets. For example, the synthesis, molecular docking, and evaluation of phthalimide derivatives bearing amino acid conjugated anilines, including N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, revealed significant antiepileptic activity and interactions with the GABAA receptor (Asadollahi et al., 2019). This approach could be applicable to exploring the therapeutic potential of N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide in various biological contexts.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKYDWNSFDZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)
![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)
![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)
![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)
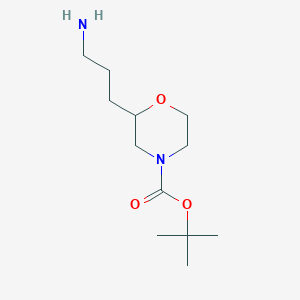
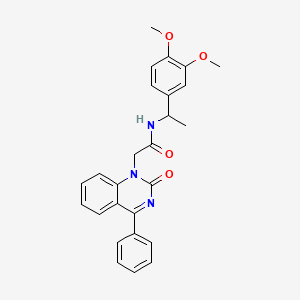
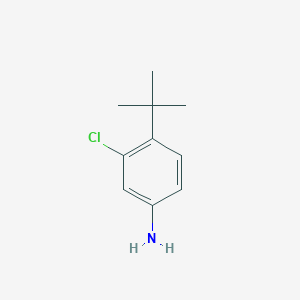
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid](/img/structure/B2823404.png)
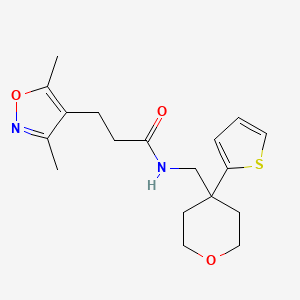
![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)
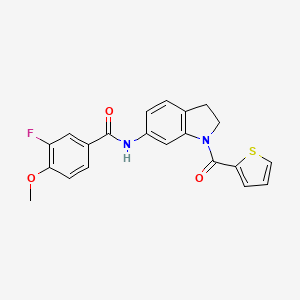
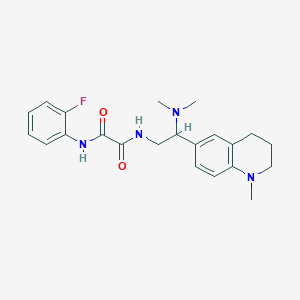
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)
